BZ-Phe-val-arg-amc
Overview
Description
BZ-Phe-Val-Arg-AMC is a peptide-like compound that belongs to the category of fluorogenic substrates used for enzymatic assays. Its full chemical name is benzoyl-phenylalanyl-valyl-arginine-7-amino-4-methylcoumarin . This substrate is particularly sensitive to the enzyme thrombin and can be used for quantitative determination in relevant assays .
Synthesis Analysis
The synthesis of BZ-Phe-Val-Arg-AMC involves sequential coupling of the amino acids phenylalanine (Phe) , valine (Val) , and arginine (Arg) , followed by the attachment of the fluorogenic group 7-amino-4-methylcoumarin (AMC) . The benzoyl group serves as a protective moiety during the synthesis. Precise synthetic methods and conditions may vary, but the overall process ensures the formation of this specific substrate .
Molecular Structure Analysis
The molecular formula of BZ-Phe-Val-Arg-AMC is C₃₇H₄₃N₇O₆ , with a molecular weight of approximately 681.8 g/mol . The compound consists of the peptide sequence Bz-Phe-Val-Arg linked to the fluorogenic AMC group. The structure includes both aromatic and aliphatic regions, contributing to its specificity for thrombin cleavage .
Chemical Reactions Analysis
Upon exposure to thrombin , BZ-Phe-Val-Arg-AMC undergoes enzymatic cleavage. Thrombin specifically recognizes the arginine residue within the peptide sequence and efficiently releases the AMC fluorophore. The resulting fluorescence can be quantified, allowing for sensitive detection and measurement of thrombin activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Detection of Cancer Procoagulant Activity
“BZ-Phe-val-arg-amc” is used in the detection of cancer procoagulant activity. Cancer procoagulant (CP) is a direct activator of coagulation factor X and is associated with the malignant phenotype . The fluorogenic substrate “BZ-Phe-val-arg-amc” enables the direct quantification of CP activity .
Thrombin Quantification
“BZ-Phe-val-arg-amc” is a sensitive fluorogenic substrate for the quantitative determination of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately stops bleeding.
Protease Activity Detection
“BZ-Phe-val-arg-amc” is also used as a substrate for the trypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Ficain Activity Detection
In addition to thrombin, “BZ-Phe-val-arg-amc” is also cleaved by ficain . Ficain is a cysteine protease from the latex of plants in the fig family.
Tumor Marker Research
The use of “BZ-Phe-val-arg-amc” in cancer procoagulant activity detection has shown potential for CP as a sensitive and specific early stage tumor marker .
Coagulation Research
“BZ-Phe-val-arg-amc” is used in research related to coagulation, particularly in understanding the role of cancer procoagulant in activating coagulation factor X .
Mechanism of Action
Target of Action
The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.
Mode of Action
BZ-Phe-val-arg-amc acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.
Biochemical Pathways
The cleavage of BZ-Phe-val-arg-amc by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .
Action Environment
The action, efficacy, and stability of BZ-Phe-val-arg-amc can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of BZ-Phe-val-arg-amc, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.
Future Directions
Research on BZ-Phe-Val-Arg-AMC continues to explore its applications beyond thrombin assays. Investigating its interactions with other proteases and optimizing its specificity could lead to novel diagnostic tools or therapeutic approaches. Additionally, exploring modifications to enhance stability and sensitivity remains an avenue for future research .
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDRNGBZKAOZHF-OLWNVYNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BZ-Phe-val-arg-amc |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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